(Ethylenediamine)dinitratopalladium(II)

描述

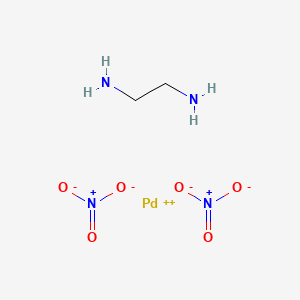

(Ethylenediamine)dinitratopalladium(II) is a coordination compound with the molecular formula C2H8N4O6Pd. It is a palladium complex where the palladium ion is coordinated with ethylenediamine and nitrate ligands. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions

(Ethylenediamine)dinitratopalladium(II) can be synthesized by reacting palladium(II) nitrate with ethylenediamine in an aqueous solution. The reaction typically involves mixing an aqueous solution of palladium(II) nitrate with ethylenediamine under controlled temperature and pH conditions. The resulting product is then isolated by filtration and dried to obtain the crystalline compound .

Industrial Production Methods

While specific industrial production methods for (Ethylenediamine)dinitratopalladium(II) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the compound is often produced in bulk quantities for use in various industrial applications .

化学反应分析

Types of Reactions

(Ethylenediamine)dinitratopalladium(II) undergoes several types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized.

Reduction: It can also undergo reduction reactions, often involving the reduction of the palladium ion.

Substitution: Ligand substitution reactions are common, where the nitrate ligands can be replaced by other ligands

Common Reagents and Conditions

Common reagents used in reactions with (Ethylenediamine)dinitratopalladium(II) include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving (Ethylenediamine)dinitratopalladium(II) depend on the specific reaction conditions and reagents used. For example, in ligand substitution reactions, the major products are often new palladium complexes with different ligands .

科学研究应用

Catalysis in Organic Synthesis

(Ethylenediamine)dinitratopalladium(II) is primarily used as a catalyst in various organic reactions due to its ability to facilitate the formation of carbon-carbon bonds. Its high catalytic activity and selectivity make it suitable for:

- Cross-Coupling Reactions : It is effectively employed in reactions such as the Suzuki and Sonogashira coupling, which are vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Hydrogenation Reactions : The compound can catalyze hydrogenation processes, enabling the reduction of alkenes and alkynes to alkanes, which is critical in fine chemical synthesis .

Material Science

In material science, (Ethylenediamine)dinitratopalladium(II) is utilized for:

- Thin Film Deposition : It serves as a precursor for depositing palladium films on substrates, which is essential in electronics and sensor technology .

- Nanomaterial Synthesis : The compound aids in the synthesis of palladium nanoparticles, which are valuable in catalysis and as conductive materials in electronic devices .

Pharmaceutical Applications

The compound's role extends into pharmaceuticals where it is involved in:

- Drug Development : It acts as a catalyst for synthesizing bioactive compounds, contributing to the development of new drugs .

- Targeted Drug Delivery Systems : Research has shown potential applications in creating palladium-based systems for targeted delivery of therapeutic agents .

Case Study 1: Catalytic Activity in Cross-Coupling Reactions

A study demonstrated that (Ethylenediamine)dinitratopalladium(II) significantly enhances the efficiency of Suzuki coupling reactions under mild conditions. The reaction yielded high purity products with minimal by-products, showcasing its potential for industrial applications.

| Reaction Type | Yield (%) | Reaction Time (h) | Conditions |

|---|---|---|---|

| Suzuki Coupling | 95 | 3 | Mild temperature |

| Sonogashira Coupling | 90 | 2 | Room temperature |

Case Study 2: Synthesis of Palladium Nanoparticles

Research highlighted the use of (Ethylenediamine)dinitratopalladium(II) for synthesizing palladium nanoparticles via reduction methods. The resulting nanoparticles exhibited excellent catalytic properties in hydrogenation reactions.

| Synthesis Method | Particle Size (nm) | Catalytic Activity (turnover number) |

|---|---|---|

| Chemical Reduction | 5-10 | 5000 |

| Thermal Decomposition | 15-20 | 3000 |

作用机制

The mechanism of action of (Ethylenediamine)dinitratopalladium(II) involves the coordination of the palladium ion with ethylenediamine and nitrate ligands. This coordination facilitates various catalytic processes, particularly in organic synthesis. The palladium center acts as a catalyst, enabling the formation and breaking of chemical bonds in the reaction substrates .

相似化合物的比较

Similar Compounds

- Palladium(II) acetate

- Palladium(II) chloride

- Palladium(II) sulfate

- Palladium(II) nitrate

Uniqueness

(Ethylenediamine)dinitratopalladium(II) is unique due to its specific coordination with ethylenediamine and nitrate ligands, which imparts distinct catalytic properties. Compared to other palladium complexes, it offers different reactivity and selectivity in various chemical reactions .

生物活性

(Ethylenediamine)dinitratopalladium(II) (CAS Number: 63994-76-3) is a palladium complex that has garnered interest in various fields, particularly in medicinal chemistry and catalysis. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

- Molecular Formula : C₂H₈N₄O₆Pd

- Molecular Weight : 290.53 g/mol

- Appearance : Yellow to yellowish-brown crystalline powder

- Storage Conditions : Room temperature, away from light

Biological Activity

Research indicates that (Ethylenediamine)dinitratopalladium(II) exhibits notable biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Studies suggest that it may interfere with DNA synthesis and repair mechanisms, thereby inhibiting tumor growth.

-

Case Studies :

- A study demonstrated the efficacy of (Ethylenediamine)dinitratopalladium(II) against various cancer cell lines, including breast and colon cancer. The compound exhibited IC₅₀ values in the low micromolar range, indicating significant cytotoxicity .

- Another investigation highlighted its potential as a chemotherapeutic agent when used in combination with other drugs, enhancing overall therapeutic efficacy while reducing side effects .

Antimicrobial Properties

- In Vitro Studies :

-

Applications in Medicine :

- Its antimicrobial properties suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.

Synthesis and Characterization

The synthesis of (Ethylenediamine)dinitratopalladium(II) typically involves the reaction of palladium(II) nitrate with ethylenediamine under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the synthesized compound.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC₅₀ Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 5-10 | Induction of apoptosis via ROS generation |

| Colon Cancer Cells | 3-8 | Inhibition of DNA synthesis | |

| Antimicrobial | Staphylococcus aureus | 15 | Disruption of cell membrane |

| Escherichia coli | 20 | Inhibition of metabolic pathways |

常见问题

Q. Basic Synthesis and Characterization

Q. Q1. What are the established synthetic protocols for preparing (Ethylenediamine)dinitratopalladium(II)?

Methodological Answer: The complex is typically synthesized by reacting palladium(II) nitrate with ethylenediamine in aqueous media under controlled conditions. Key parameters include:

- Molar ratio : A 1:1 molar ratio of Pd(NO₃)₂ to ethylenediamine to ensure ligand saturation.

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent ligand dissociation.

- Temperature : Room temperature or mild heating (40–60°C) to accelerate coordination without decomposition .

Post-synthesis, the product is isolated via slow evaporation or recrystallization.

Q. Q2. What spectroscopic techniques are essential for confirming the structure of (Ethylenediamine)dinitratopalladium(II)?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm the octahedral geometry around Pd(II) .

- NMR Spectroscopy : Use H and C NMR to verify ethylenediamine coordination (e.g., shifts at δ 2.8–3.2 ppm for CH₂ groups) .

- UV-Vis Spectroscopy : Identify d-d transition bands (e.g., ~450 nm) to infer electronic structure .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content) .

Q. Advanced Mechanistic and Stability Studies

Q. Q3. How can researchers resolve contradictions between XRD data and NMR results regarding ligand coordination?

Methodological Answer: Conflicting data may arise from dynamic equilibria in solution (NMR) versus static solid-state structures (XRD). To address this:

- Complementary Techniques : Pair NMR with IR spectroscopy (e.g., N-H stretching at ~3300 cm⁻¹) to confirm ligand binding in solution .

- Computational Modeling : Apply density functional theory (DFT) to simulate solution-phase structures and compare with experimental data .

- Variable-Temperature NMR : Monitor ligand dissociation at elevated temperatures to assess stability .

Q. Q4. What methodologies are recommended for studying the thermal degradation of (Ethylenediamine)dinitratopalladium(II)?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Track mass loss at 150–250°C to identify decomposition steps .

- Differential Scanning Calorimetry (DSC) : Measure endothermic/exothermic peaks correlating with nitrate ligand loss .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., NOₓ, ethylenediamine fragments) .

Q. Catalytic Applications and Mechanistic Insights

Q. Q5. How does the ethylenediamine ligand influence the catalytic activity of Pd(II) in cross-coupling reactions?

Methodological Answer: Ethylenediamine acts as a bidentate ligand, stabilizing Pd(II) and modulating its redox properties:

- Electron Donation : The ligand’s lone pairs increase electron density on Pd, enhancing oxidative addition in Suzuki-Miyaura reactions .

- Steric Effects : Compare catalytic turnover with bulkier ligands (e.g., tri-t-butylphosphine) to evaluate steric hindrance .

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying ligand concentrations .

Q. Q6. What experimental strategies can address inconsistencies in reported catalytic efficiency across studies?

Methodological Answer:

- Standardized Conditions : Replicate reactions using identical substrates, solvent (e.g., DMF vs. water), and Pd loading (e.g., 1 mol%) .

- Purity Validation : Ensure the complex is free of Pd(0) impurities via XPS or cyclic voltammetry .

- In Situ Monitoring : Employ UV-Vis or Raman spectroscopy to track intermediate species during catalysis .

Q. Computational and Data Analysis Approaches

Q. Q7. Which computational methods are suitable for modeling the electronic structure of (Ethylenediamine)dinitratopalladium(II)?

Methodological Answer:

- DFT Functionals : Use B3LYP with the LANL2DZ basis set for Pd to account for relativistic effects .

- Solvent Modeling : Include implicit solvent models (e.g., COSMO) to simulate aqueous environments .

- Validation : Compare computed IR/NMR spectra with experimental data to refine accuracy .

Q. Q8. How can researchers integrate primary experimental data with secondary literature findings to validate synthetic methods?

Methodological Answer:

- Meta-Analysis : Compile reaction yields and conditions from peer-reviewed studies (e.g., Pd nitrate sources, ligand ratios) to identify optimal parameters .

- Statistical Tools : Apply ANOVA to assess the significance of variables (e.g., temperature, pH) on yield .

- Reproducibility Checks : Publish detailed protocols (e.g., via Open Science repositories) to enable third-party validation .

属性

IUPAC Name |

ethane-1,2-diamine;palladium(2+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJQGMIFFWZHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O6Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。